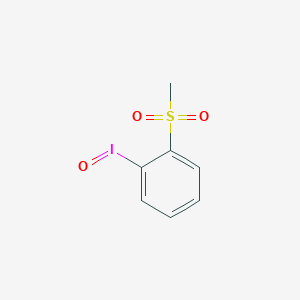
1-Iodosyl-2-(methanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodosyl-2-(methanesulfonyl)benzene is an organoiodine compound characterized by the presence of an iodosyl group and a methanesulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodosyl-2-(methanesulfonyl)benzene typically involves the oxidation of iodobenzene derivatives. One common method is the oxidation of iodobenzene using peracetic acid, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the iodosyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodosyl-2-(methanesulfonyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other molecules.
Substitution: It can participate in nucleophilic substitution reactions, where the iodosyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peracetic acid and other oxidizing agents.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used, often requiring elevated temperatures and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or other oxygenated compounds, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Iodosyl-2-(methanesulfonyl)benzene has several applications in scientific research:
Biology: The compound’s oxidizing properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs that leverage its unique chemical properties.
Mecanismo De Acción
1-Iodosyl-2-(methanesulfonyl)benzene can be compared to other iodosylbenzene derivatives, such as iodosylbenzene itself and 2-(tert-butylsulfonyl)iodosylbenzene . These compounds share similar chemical properties but differ in their specific substituents and reactivity. The presence of the methanesulfonyl group in this compound imparts unique reactivity and stability compared to its analogs .
Comparación Con Compuestos Similares
- Iodosylbenzene
- 2-(tert-butylsulfonyl)iodosylbenzene
Propiedades
Número CAS |
110483-13-1 |
|---|---|
Fórmula molecular |
C7H7IO3S |
Peso molecular |
298.10 g/mol |
Nombre IUPAC |
1-iodosyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7IO3S/c1-12(10,11)7-5-3-2-4-6(7)8-9/h2-5H,1H3 |
Clave InChI |
KMXZAMWFNLPPTF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1I=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
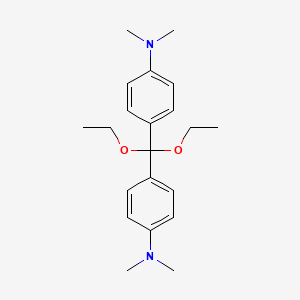

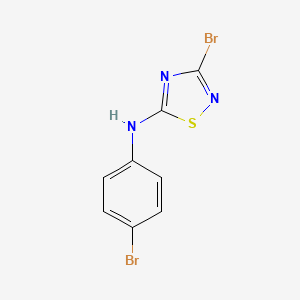
![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
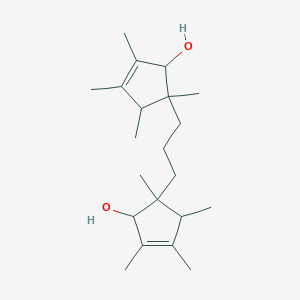
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

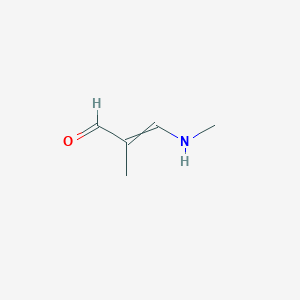
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
